molecular formula C21H22ClN3OS2 B1677256 (2Z)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one chloride CAS No. 147366-41-4

(2Z)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one chloride

Cat. No.: B1677256
CAS No.: 147366-41-4
M. Wt: 432.0 g/mol
InChI Key: VSKYOTRJSLYFHX-UHFFFAOYSA-M
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Description

This compound is a thiazolidin-4-one derivative featuring a 3-methylbenzothiazole moiety at the 5-position and a 1-ethylpyridinium group at the 2-position, with a chloride counterion. The (2Z,5E) stereochemistry indicates specific geometric arrangements of the substituents around the thiazolidinone core, which may influence its electronic properties and biological interactions. Thiazolidinones are known for diverse pharmacological activities, including antimicrobial, anticancer, and antidiabetic effects, depending on their substituents .

Properties

CAS No.

147366-41-4

Molecular Formula

C21H22ClN3OS2

Molecular Weight

432.0 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one chloride

InChI

InChI=1S/C21H22N3OS2.ClH/c1-4-23-13-9-8-10-15(23)14-18-24(5-2)20(25)19(27-18)21-22(3)16-11-6-7-12-17(16)26-21;/h6-14H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

VSKYOTRJSLYFHX-UHFFFAOYSA-M

Isomeric SMILES

CCN1/C(=C/C2=CC=CC=[N+]2CC)/SC(=C3N(C4=CC=CC=C4S3)C)C1=O.[Cl-]

Canonical SMILES

CCN1C(=CC2=CC=CC=[N+]2CC)SC(=C3N(C4=CC=CC=C4S3)C)C1=O.[Cl-]

Appearance

Solid powder

Other CAS No.

1427472-75-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-ethyl-2-((3-ethyl-5-(3-methylbenzothiazolin-2-yliden))-4-oxothiazolidin-2-ylidenemethyl)pyridium chloride
FJ-776
MKT 077
MKT-077

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium salts typically involves the quaternization of pyridine derivatives. For this specific compound, the synthetic route may include the following steps:

    Quaternization Reaction: Pyridine is reacted with an alkyl halide (e.g., ethyl chloride) under reflux conditions to form the corresponding pyridinium salt.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with a thiazolidinone derivative, which introduces the thiazolidinylidene moiety.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinylidene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridinium ring, converting it to a dihydropyridine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted benzothiazolylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic structures. Its unique reactivity makes it valuable for developing new synthetic methodologies.

Biology

Biologically, pyridinium salts are known for their antimicrobial properties. This compound, in particular, has shown potential as an antibacterial and antifungal agent, making it a candidate for developing new pharmaceuticals.

Medicine

In medicine, the compound’s ability to interact with biological membranes and proteins has led to its investigation as a potential drug candidate for treating various diseases, including cancer and infectious diseases.

Industry

Industrially, the compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in textile and printing industries.

Mechanism of Action

The mechanism of action of this compound involves its interaction with cellular components, particularly proteins and membranes. The pyridinium core can interact with negatively charged sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thiazolidinone Derivatives

Thiazolidin-4-one derivatives vary significantly in biological activity and physicochemical properties based on substituent patterns. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name / Structure Substituents/R Groups Notable Properties/Activities References
Target Compound 3-Methylbenzothiazole, 1-Ethylpyridinium, Chloride Enhanced solubility (pyridinium), π-π interactions (benzothiazole)
(E)-5-((E)-Benzylidene)-2-(((E)-1-(pyridin-2-yl)ethylidene)hydrazono)thiazolidin-4-one () Benzylidene, pyridine Intermediate for antimicrobial agents
(Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one () Azulenyl, 2-thioxo Electroactive; redox behavior studied
(2Z,5E)-5-[(5-Chlorothiophen-2-yl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one () Chlorothienyl, methylimino Potential halogen-based bioactivity
2-(Substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-thiazolidin-5-ylacetic acid () Naphthyl, substituted phenyl Antihyperglycemic (sucrose-loaded model)

Key Observations

Substituent Effects on Bioactivity

  • The target compound’s 3-methylbenzothiazole group may enhance DNA intercalation or enzyme inhibition compared to simpler aromatic substituents (e.g., benzylidene in ) .
  • Pyridinium groups (as in the target and ) improve solubility, which is critical for bioavailability, whereas azulenyl () or thiophene () substituents prioritize electrochemical or charge-transfer properties .

Synthetic Routes

  • The target compound likely involves condensation reactions between a pyridinium aldehyde and benzothiazole-thiosemicarbazone, analogous to methods in (reflux with acetic acid/sodium acetate) .

Physicochemical Properties

  • Electrochemical behavior : Rhodanine derivatives (e.g., ) exhibit distinct redox peaks due to the 2-thioxo group, whereas the target’s oxo group may reduce electron-withdrawing effects .
  • Hydrogen bonding : The chloride counterion in the target compound may participate in hydrogen-bonded networks, similar to triazole-thione derivatives in .

Antimicrobial Potential

Benzothiazole-containing thiazolidinones (e.g., ) often show antimicrobial activity. The target’s benzothiazole and pyridinium groups could disrupt microbial membranes or inhibit enzymes like dihydrofolate reductase .

Anticancer Activity

Pyridinium groups may also enhance mitochondrial targeting .

Limitations and Challenges

  • Toxicity : Pyridinium salts can exhibit cytotoxicity at high concentrations, necessitating dose optimization .

Biological Activity

The compound known as (2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one; chloride, with CAS number 147366-41-4 and also referred to as FJ-776, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The chemical structure of FJ-776 features a complex arrangement that contributes to its biological activity:

PropertyValue
Molecular FormulaC21H22ClN3OS
Molecular Weight450.0 g/mol
IUPAC Name(2Z,5E)-3-ethyl-2-[...]-thiazolidin-4-one; chloride
SMILES CodeCN(C1=CC=CC=C1S/2)...[Cl]

This compound is characterized by a thiazolidinone core linked to a pyridinium and a benzothiazole moiety, which may influence its interaction with biological systems.

Anticancer Properties

FJ-776 has been identified as a potent inhibitor of the heat shock protein 70 (Hsp70), which plays a crucial role in cancer cell survival and proliferation. By inhibiting Hsp70, FJ-776 can induce apoptosis in cancer cells, making it a candidate for cancer therapy. In vitro studies have shown that the compound effectively reduces cell viability in various cancer cell lines, including breast and lung cancer cells .

The mechanism by which FJ-776 exerts its effects involves the disruption of protein folding and stabilization processes mediated by Hsp70. This leads to the accumulation of misfolded proteins and subsequent activation of apoptotic pathways. Additionally, the compound's ability to modulate cellular stress responses may enhance the efficacy of other chemotherapeutic agents .

Antimicrobial Activity

Research has also indicated that FJ-776 possesses antimicrobial properties. It has demonstrated activity against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The specific mechanisms underlying its antimicrobial effects are still under investigation but may involve interference with bacterial protein synthesis or cell wall integrity .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of FJ-776 in a xenograft model of human breast cancer. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues treated with FJ-776, correlating with decreased levels of Hsp70 .

Study 2: Antimicrobial Activity Assessment

In another study assessing antimicrobial activity, FJ-776 was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial potential. Further mechanistic studies are needed to elucidate the exact pathways involved in its antimicrobial action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one chloride
Reactant of Route 2
(2Z)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one chloride

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